REACTION_CXSMILES
|
[K+].[C:2]1(=[O:18])[N:6]([CH2:7][CH2:8][S:9]([O-])(=[O:11])=[O:10])[C:5](=[O:13])[C:4]2=[CH:14][CH:15]=[CH:16][CH:17]=[C:3]12.P(Cl)(Cl)(Cl)(Cl)[Cl:20]>C1(C)C=CC=CC=1>[C:2]1(=[O:18])[N:6]([CH2:7][CH2:8][S:9]([Cl:20])(=[O:11])=[O:10])[C:5](=[O:13])[C:4]2=[CH:14][CH:15]=[CH:16][CH:17]=[C:3]12 |f:0.1|
|
Name
|
compound
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
[K+].C1(C=2C(C(N1CCS(=O)(=O)[O-])=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
30.7 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
30.7 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
ice
|
Quantity
|
280 g
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
TEMPERATURE
|
Details
|
is maintained for 90 minutes
|
Duration
|
90 min
|
Type
|
FILTRATION
|
Details
|
the insoluble matter is filtered off
|
Type
|
WASH
|
Details
|
washed with ice-cold water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The residue is dried over P2O5
|
Type
|
CUSTOM
|
Details
|
recrystallized in dichloroethane
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C=2C(C(N1CCS(=O)(=O)Cl)=O)=CC=CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |